

# Molecular structure of 7-Bromo-5-fluoro-3-methyl-1H-indole

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## Compound of Interest

**Compound Name:** 7-Bromo-5-fluoro-3-methyl-1H-indole

**Cat. No.:** B1441527

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## Introduction: The Significance of a Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is renowned as a "privileged scaffold" in drug discovery. Its structural motif is present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.<sup>[1][2]</sup> The specific compound, **7-Bromo-5-fluoro-3-methyl-1H-indole** (CAS No. 883001-24-9), is a polysubstituted indole designed to explore and enhance these inherent capabilities.<sup>[3][4][5]</sup>

The strategic placement of bromo, fluoro, and methyl groups on the indole core imparts distinct physicochemical characteristics that are highly valuable for medicinal chemists:

- Fluorine at C5: Enhances metabolic stability and binding affinity.
- Bromine at C7: Provides a reactive handle for further chemical modification.
- Methyl at C3: Modulates steric profile and blocks a primary site of metabolic activity.

This guide delves into the structural intricacies of this molecule, offering insights into its synthesis, characterization, and potential applications.

# Molecular Architecture and Physicochemical Properties

The foundational structure of **7-Bromo-5-fluoro-3-methyl-1H-indole** is the aromatic, bicyclic indole core. The substituents are positioned to deliberately modulate the molecule's electronic distribution, lipophilicity, and reactivity.

Caption: 2D structure of **7-Bromo-5-fluoro-3-methyl-1H-indole**.

Table 1: Core Physicochemical Data and Substituent Influence

Property	Value / Description
CAS Number	883001-24-9
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrFN <sup>[6]</sup>
Molecular Weight	228.06 g/mol
C7-Bromine	A large halogen atom that significantly increases lipophilicity. It serves as an excellent synthetic handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
C5-Fluorine	A small, highly electronegative atom. Its introduction is a key strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa. <sup>[7]</sup>
C3-Methyl Group	An alkyl substituent that occupies the most nucleophilic position of the indole ring. This sterically hinders and electronically deactivates the C3 position from typical electrophilic substitution reactions. <sup>[8][9]</sup>

## Strategic Synthesis

The construction of a polysubstituted indole such as this requires a regioselective and robust synthetic strategy. The Fischer indole synthesis is a classic and highly effective method for preparing 3-methylindoles and can be adapted for this target.[\[10\]](#)[\[11\]](#)

## Proposed Experimental Protocol: Fischer Indole Synthesis

- Hydrazine Formation: Start with commercially available 2-bromo-4-fluoroaniline. Diazotization followed by reduction (e.g., with  $\text{SnCl}_2$ ) yields the crucial intermediate, (2-bromo-4-fluorophenyl)hydrazine.
- Hydrazone Condensation: React the (2-bromo-4-fluorophenyl)hydrazine with acetone in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.
- Cyclization and Aromatization: Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid,  $\text{ZnCl}_2$ , or  $\text{H}_2\text{SO}_4$ ). This induces a[\[12\]](#)[\[12\]](#)-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the final **7-Bromo-5-fluoro-3-methyl-1H-indole** product.

Caption: Proposed synthetic workflow via Fischer Indole Synthesis.

This self-validating protocol ensures the correct placement of substituents, as the regiochemistry is dictated by the structure of the starting aniline derivative.

## Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of the final compound requires a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

## Key Spectroscopic Signatures

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: This technique reveals the number and environment of protons. For **7-Bromo-5-fluoro-3-methyl-1H-indole**, one would expect to see distinct signals for the N-H proton (a broad singlet), the C3-methyl group (a singlet or a narrow doublet around 2.3 ppm), and

the aromatic protons on the benzene ring.[13] The coupling patterns between the aromatic protons will be complex due to the influence of both the bromine and fluorine atoms.

- $^{13}\text{C}$  NMR: This spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (N, Br, F), providing clear evidence of the substitution pattern.
- $^{19}\text{F}$  NMR: A crucial experiment for fluorinated compounds, this would show a single resonance for the C5-fluorine atom, confirming its presence and electronic environment.
- Mass Spectrometry (MS):
  - This analysis confirms the molecular weight. The high-resolution mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to the exact mass of  $\text{C}_9\text{H}_7\text{BrFN}$ . A key diagnostic feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the  $^{79}\text{Br}$  isotope ( $\text{M}^+$ ) and one for the  $^{81}\text{Br}$  isotope ( $\text{M}+2^+$ ), which is an unmistakable signature for a monobrominated compound.

Table 2: Predicted Spectroscopic Data Summary

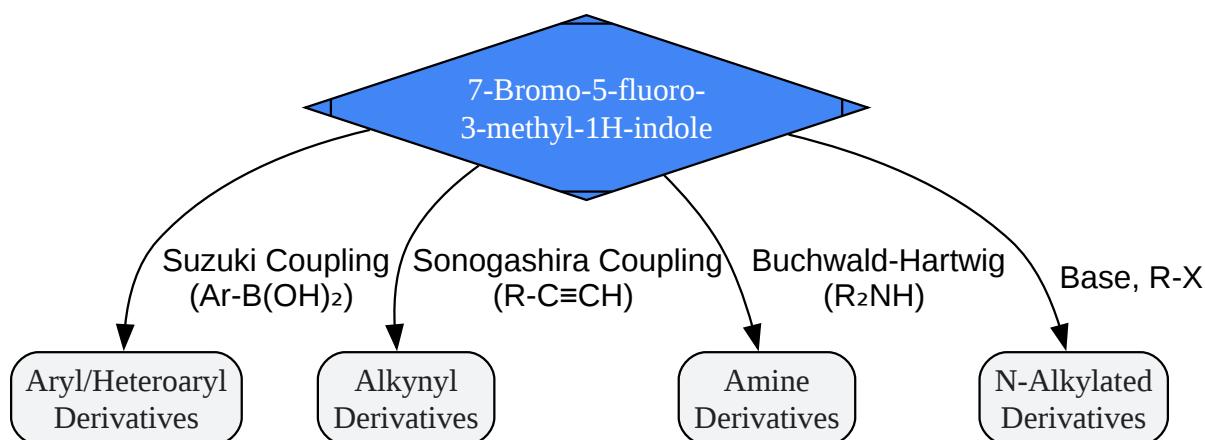
Technique	Expected Observation
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Broad singlet for N-H proton (&gt; 8.0 ppm)-</li><li>Singlet/doublet for C3-CH<sub>3</sub> (~2.3 ppm)[13]- Two distinct signals in the aromatic region (7.0-7.6 ppm) showing complex coupling due to H-F and H-H interactions.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Nine distinct carbon signals.- Carbons attached to F (C5) and Br (C7) will show characteristic shifts and C-F coupling.</li></ul>
<sup>19</sup> F NMR	<ul style="list-style-type: none"><li>- A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons.</li></ul>
Mass Spec (EI)	<ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) at m/z ≈ 227 and 229 in a ~1:1 ratio.- Fragmentation pattern consistent with an indole structure.</li></ul>
IR Spec	<ul style="list-style-type: none"><li>- Sharp N-H stretching vibration (~3400 cm<sup>-1</sup>)-</li><li>Aromatic C-H stretching (~3100-3000 cm<sup>-1</sup>)-</li><li>C=C stretching in the aromatic region (~1600-1450 cm<sup>-1</sup>)</li></ul>

## Chemical Reactivity and Synthetic Utility

The reactivity of the indole core is significantly modulated by its substituents.

- **Electrophilic Substitution:** The indole C3 position is the most electron-rich and typically the primary site of electrophilic attack.[12] However, in this molecule, the C3 position is blocked by a methyl group. This redirects any potential electrophilic substitution to less reactive sites, such as the nitrogen atom or the benzene ring, although the latter is deactivated by the halogen substituents.
- **N-Functionalization:** The indole nitrogen (N1) remains a viable site for reactions. It can be deprotonated with a base and subsequently alkylated, acylated, or arylated to introduce a wide variety of functional groups, which is a common strategy in drug development to modulate solubility and target engagement.

- Cross-Coupling Reactions: The C7-bromo substituent is the molecule's most valuable feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the efficient and modular attachment of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.



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Caption: Role as a scaffold for chemical library generation.

## Conclusion: A Versatile Building Block for Modern Drug Discovery

**7-Bromo-5-fluoro-3-methyl-1H-indole** is more than just a chemical compound; it is a carefully designed molecular tool. Its structure embodies several key principles of modern medicinal chemistry: a privileged core scaffold, strategic halogenation for improved drug-like properties, and a reactive handle for synthetic diversification. The combination of metabolic blocking (fluorine), steric modulation (methyl), and a versatile synthetic anchor (bromine) makes it an exceptionally valuable starting point for developing potent and selective therapeutic agents targeting a range of diseases. This in-depth understanding of its structure, synthesis, and reactivity empowers researchers to fully exploit its potential in the ongoing quest for novel medicines.

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